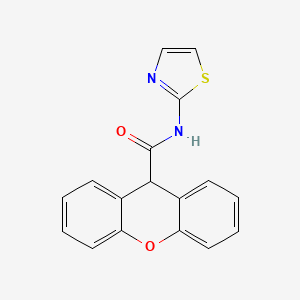
Pyridine, 4-(2-azidoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-azidoethyl)- is a chemical compound with the molecular formula C7H8N4 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-azidoethyl)- typically involves the introduction of an azido group (-N3) to the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide (NaN3) under suitable conditions. For instance, 4-(2-bromoethyl)pyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield Pyridine, 4-(2-azidoethyl)- .
Industrial Production Methods: Industrial production of Pyridine, 4-(2-azidoethyl)- may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(2-azidoethyl)- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Various nucleophiles like amines or thiols.
Major Products:
Reduction: 4-(2-aminoethyl)pyridine.
Cycloaddition: 1,2,3-triazole derivatives.
Substitution: Corresponding substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-azidoethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-azidoethyl)- largely depends on its chemical reactivity. The azido group can undergo various transformations, leading to the formation of reactive intermediates like nitrenes. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative used.
Comparación Con Compuestos Similares
Pyridine, 4-(2-azidoethyl)- can be compared with other azido-substituted pyridine derivatives:
- Pyridine, 2-(2-azidoethyl)-
- Pyridine, 3-(2-azidoethyl)-
- Pyridine, 4-(2-azidomethyl)-
Uniqueness: Pyridine, 4-(2-azidoethyl)- is unique due to the position of the azido group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological and chemical properties of the compound.
Propiedades
Número CAS |
117377-80-7 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
4-(2-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c8-11-10-6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
Clave InChI |
FXJZRDQREHTBKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



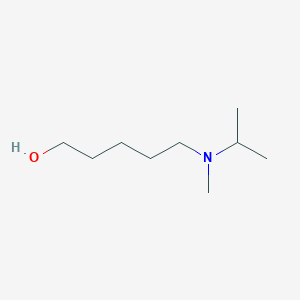

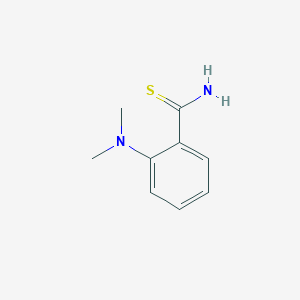
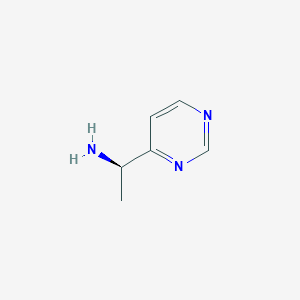
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)
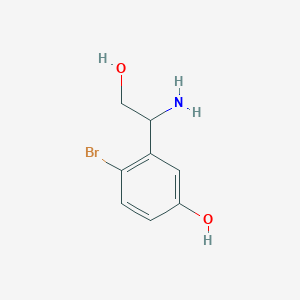
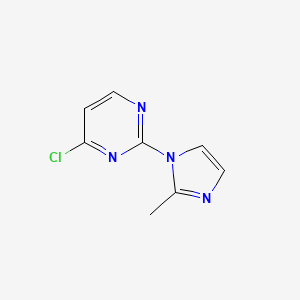
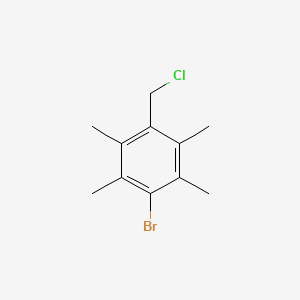
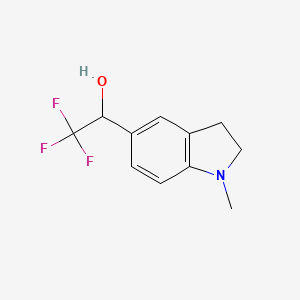
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)
